molecular formula C17H19NO2 B336478 N-(2,5-dimethylphenyl)-4-ethoxybenzamide

N-(2,5-dimethylphenyl)-4-ethoxybenzamide

Cat. No.: B336478
M. Wt: 269.34 g/mol
InChI Key: PQEBLVDISZYAPW-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group attached to a 2,5-dimethylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol. The compound’s key structural features include:

  • 4-ethoxy group on the benzamide ring, which enhances lipophilicity and may influence membrane permeability.
  • 2,5-dimethyl substituents on the aniline ring, a configuration known to optimize binding interactions in photosynthetic electron transport (PET) inhibitors .

Synthesis likely involves coupling 4-ethoxybenzoic acid derivatives with 2,5-dimethylaniline under microwave or conventional amide-forming conditions, as seen in analogous compounds .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-15-9-7-14(8-10-15)17(19)18-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

PQEBLVDISZYAPW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM):
    Replacing the 4-ethoxybenzamide with a 3-hydroxynaphthalene group retains PET-inhibiting activity in spinach chloroplasts. The 2,5-dimethylphenyl group is optimal for activity, highlighting the importance of substituent position over electronic effects in this case .
  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM):
    Shifting methyl groups to the 3,5-positions on the aniline ring maintains comparable PET inhibition, suggesting steric and electronic tolerance in the binding site .

Functional Group Modifications

  • Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide): The 4-ethoxymethoxy group increases hydrophobicity compared to 4-ethoxy, while chlorine atoms enhance electron-withdrawing effects.
  • N-(2,5-Dimethylphenyl)-4-(trifluoromethyl)benzenesulfonamide :
    Replacing the benzamide with a sulfonamide group and adding a trifluoromethyl moiety alters electronic properties and target specificity. Such derivatives are often intermediates in pesticide synthesis .

Lipophilicity and Bioavailability

  • However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation adjustments for practical use.

Comparative Data Table

Compound Name Aniline Substituents Benzamide Substituents Biological Activity (IC₅₀) Application Reference
This compound 2,5-dimethyl 4-ethoxy Not reported Research chemical -
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethyl 3-hydroxy-naphthalene ~10 µM (PET inhibition) Herbicide candidate
Etobenzanid 2,3-dichloro 4-ethoxymethoxy Not reported Commercial herbicide
N-(2,5-Dimethylphenyl)-4-(trifluoromethyl)benzenesulfonamide 2,5-dimethyl 4-trifluoromethyl-sulfonamide Not reported Chemical intermediate

Key Findings and Implications

Substituent Position : The 2,5-dimethyl configuration on the aniline ring is critical for high PET-inhibiting activity, as seen in naphthalene-carboxamide analogs .

Electron Effects : While electron-withdrawing groups (e.g., fluorine, chlorine) enhance activity in some contexts, the 2,5-dimethylphenyl group demonstrates that electron-donating substituents can also be effective, depending on the target system.

Functional Group Flexibility : Modifications such as sulfonamide or ethoxymethoxy substitution expand utility in diverse applications, from herbicides to pharmaceuticals.

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